molecular formula C10H10ClNO5 B3305503 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid CAS No. 923224-95-7

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Cat. No.: B3305503
CAS No.: 923224-95-7
M. Wt: 259.64 g/mol
InChI Key: HUTQUCJPTHQNMR-UHFFFAOYSA-N
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Description

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS 923224-95-7) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound has a molecular formula of C 10 H 10 ClNO 5 and a molecular weight of 259.64 g/mol . The substance is characterized by its high purity of 95%, making it suitable for demanding synthetic and investigative applications . Researchers utilize this compound as a key synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research. Its molecular structure, featuring both carbamoylmethoxy and carboxylic acid functional groups on a chloro- and methoxy- substituted benzene ring, allows for versatile chemical reactivity and provides multiple sites for further derivatization . Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use . Safety Information: This compound requires careful handling. Precautionary measures include wearing protective gloves and eye protection, using only in a well-ventilated area, and avoiding breathing its dust or vapors .

Properties

IUPAC Name

4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c1-16-7-3-5(10(14)15)2-6(11)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTQUCJPTHQNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3,5-dimethoxybenzoic acid, followed by the introduction of the carbamoylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15_{15}H16_{16}ClN1_{1}O4_{4}
Molecular Weight : 324.4 g/mol
Solubility : Soluble in water, indicating potential for biological applications .

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Case Study : A study evaluated the anticancer properties of various benzoic acid derivatives, including this compound. The compound exhibited significant antiproliferative activity against several cancer cell lines, indicating its potential as a lead compound in cancer therapy .
    • Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its therapeutic efficacy.
  • Anti-inflammatory Properties :
    • Research Findings : Compounds similar in structure have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound could be explored for treating inflammatory diseases .
  • Enzyme Inhibition :
    • Pharmacological Potential : The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways, such as those involved in cancer progression and inflammation. Inhibitors of epithelial sodium channels (ENaC) have been studied for their role in cystic fibrosis treatment, where similar compounds may offer therapeutic benefits .

Data Tables

Application Area Activity/Effect Reference
AnticancerSignificant antiproliferative activity
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionPotential ENaC inhibition

Case Studies

  • Antitumor Efficacy Study :
    • Researchers synthesized several derivatives of benzoic acid and tested their effects on human cancer cell lines. The study found that this compound demonstrated a high degree of cytotoxicity, particularly against breast and colon cancer cells. The findings suggest further optimization could enhance its therapeutic profile.
  • Inflammation Model Testing :
    • In an experimental model of inflammation, the compound was administered to assess its impact on inflammatory markers. Results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Functional Group Analysis

The compound’s activity and applications are heavily influenced by substituent positions and functional groups. Key comparisons include:

3-Chloro-5-methoxybenzoic Acid (CAS 82477-67-6)
  • Structure : Chlorine (3-position), methoxy (5-position).
  • Molecular Formula : C₈H₇ClO₃ (MW: 186.59 g/mol) .
  • Application : Active ingredient in the herbicide Phenmedipham, targeting weed control in sugar beet crops .
  • Key Difference : Lacks the carbamoylmethoxy group at position 4, resulting in lower molecular weight and reduced steric bulk.
4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives (e.g., ML10302)
  • Structure: Amino (4-position), chlorine (5-position), methoxy (2-position).
  • Molecular Formula: C₈H₈ClNO₃ (MW: 201.61 g/mol) .
  • Application : 5-HT₄ receptor agonists (e.g., ML10302, SR59768) with prokinetic effects in the gastrointestinal tract .
  • Key Difference: The 4-amino group enhances receptor binding affinity, while the carbamoylmethoxy group in the target compound may alter pharmacokinetics or target specificity.
2-Chloro-4-methoxybenzoic Acid (CAS 21971-21-1)
  • Structure : Chlorine (2-position), methoxy (4-position).
  • Molecular Formula : C₈H₇ClO₃ (MW: 186.59 g/mol) .
  • Application : Active component in Butafenacil, a herbicide used in sugar beet cultivation .
  • Key Difference : Substituent positions (2-Cl, 4-OMe) contrast with the target compound’s 3-Cl, 5-OMe arrangement, affecting polarity and bioactivity.
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic Acid
  • Structure : Carboxymethoxy (4-position), chlorine (3-position), methoxy (5-position).
  • Molecular Formula : C₁₀H₉ClO₆ (MW: 260.63 g/mol) .
  • Key Difference : Carboxymethoxy vs. carbamoylmethoxy group—the latter’s amide moiety may enhance metabolic stability compared to the carboxylic acid derivative.

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid 260.63 4-carbamoylmethoxy, 3-Cl, 5-OMe 1.2–1.5
3-Chloro-5-methoxybenzoic acid 186.59 3-Cl, 5-OMe 2.1–2.4
ML10302 (4-amino-5-chloro-2-methoxy) 201.61 4-NH₂, 5-Cl, 2-OMe 0.8–1.1
2-Chloro-4-methoxybenzoic acid 186.59 2-Cl, 4-OMe 1.9–2.2

*LogP values estimated using fragment-based methods. The carbamoylmethoxy group reduces lipophilicity compared to methoxy or chloro substituents alone.

Q & A

Q. What are the established synthetic routes for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, and what methodological considerations are critical for reproducibility?

The synthesis of this compound likely involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

  • Chlorination : Introducing the chloro group at the 3-position using reagents like chlorine gas or sulfuryl chloride under controlled conditions to avoid over-chlorination .
  • Methoxy and carbamoylmethoxy installation : Alkylation or nucleophilic substitution with methoxy and carbamoylmethoxy precursors. For carbamoylmethoxy, coupling via a carbamate-forming reaction (e.g., using isocyanate intermediates) under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC to confirm purity .
    Critical considerations : Reaction temperature control, stoichiometric ratios, and inert atmosphere (e.g., nitrogen) to prevent hydrolysis of sensitive groups like carbamates .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : Confirm substitution patterns (e.g., 3-chloro, 5-methoxy) via chemical shifts and coupling constants in 1H^1H and 13C^{13}C NMR .
  • Mass spectrometry (HRMS) : Verify molecular weight and detect impurities. Discrepancies between calculated and experimental values (e.g., ±0.005 Da) may indicate isotopic impurities or adducts .
  • HPLC : Assess purity (>95% by area normalization) using reverse-phase columns (C18) and UV detection at 254 nm .
    Methodological note : Cross-validate results with elemental analysis (C, H, N) to confirm stoichiometry .

Q. What storage conditions ensure the compound’s stability over time?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the chloro and methoxy groups .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carbamoylmethoxy moiety .
  • Handling : Work under inert gas (argon) during aliquoting to minimize oxidative degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, kinetic studies may reveal that chlorination at 50°C maximizes selectivity over competing di-chlorination .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts could improve carbamoylmethoxy installation efficiency .
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time, enabling rapid adjustments .

Q. What mechanisms underlie its potential bioactivity, and how can structure-activity relationships (SAR) be explored?

  • Target identification : Molecular docking studies can predict interactions with enzymes/receptors (e.g., cyclooxygenase or kinase targets) based on the benzoic acid scaffold’s electronic profile .
  • SAR strategies :
    • Analog synthesis : Modify the carbamoyl group (e.g., methyl vs. ethyl carbamate) to assess steric/electronic effects on activity .
    • Biological assays : Test derivatives in enzyme inhibition assays (IC50_{50} determination) or cell-based models (e.g., anti-inflammatory or anticancer activity) .

Q. How should researchers address contradictions in analytical or bioactivity data?

  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., dechlorinated or hydrolyzed derivatives) that may skew bioactivity results .
  • Data cross-validation : Replicate experiments using orthogonal methods. For example, discrepancies in mass spectrometry data (e.g., [M+H]+ vs. [M+Na]+ adducts) require recalibration with internal standards .
  • Crystallography : Resolve structural ambiguities (e.g., regiochemistry) via single-crystal X-ray diffraction, as demonstrated for related benzoic acid derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid
Reactant of Route 2
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4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

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